1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea
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Overview
Description
1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a methoxyphenyl group and a xylyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea typically involves the reaction of 2-methoxyaniline with 2,6-dimethylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the compound, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)-3-phenylurea: Lacks the xylyl group, which may affect its chemical reactivity and biological activity.
1-(2,6-Xylyl)-3-phenylurea: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.
The presence of both the methoxyphenyl and xylyl groups in this compound makes it unique, potentially offering a distinct profile of chemical reactivity and biological activity.
Properties
CAS No. |
107676-68-6 |
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Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(2-methoxyphenyl)urea |
InChI |
InChI=1S/C16H18N2O2/c1-11-7-6-8-12(2)15(11)18-16(19)17-13-9-4-5-10-14(13)20-3/h4-10H,1-3H3,(H2,17,18,19) |
InChI Key |
ZKJRFJOODYTUMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
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